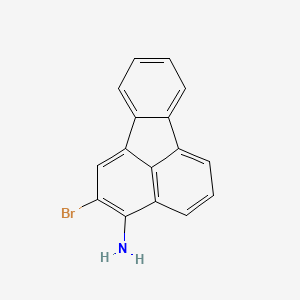
(4Z,8E)-3,3,7,7-Tetramethyl-3,6,7,10-tetrahydro-1,2,5,8-dithiadiazecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,8E)-3,3,7,7-Tetramethyl-3,6,7,10-tetrahydro-1,2,5,8-dithiadiazecine is a unique organic compound characterized by its distinct molecular structure. This compound belongs to the class of dithiadiazecines, which are known for their sulfur-containing heterocyclic rings. The presence of sulfur atoms in the ring structure imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8E)-3,3,7,7-Tetramethyl-3,6,7,10-tetrahydro-1,2,5,8-dithiadiazecine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent, followed by cyclization to form the dithiadiazecine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,8E)-3,3,7,7-Tetramethyl-3,6,7,10-tetrahydro-1,2,5,8-dithiadiazecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
(4Z,8E)-3,3,7,7-Tetramethyl-3,6,7,10-tetrahydro-1,2,5,8-dithiadiazecine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of (4Z,8E)-3,3,7,7-Tetramethyl-3,6,7,10-tetrahydro-1,2,5,8-dithiadiazecine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atoms in the ring structure can form strong interactions with metal ions or other electrophilic centers, modulating the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in the observed biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecadienone derivatives: These compounds share a similar ring structure but differ in the presence of oxygen atoms instead of sulfur.
Thiadiazines: These compounds also contain sulfur atoms in their ring structure but have different substituents and ring sizes.
Uniqueness
(4Z,8E)-3,3,7,7-Tetramethyl-3,6,7,10-tetrahydro-1,2,5,8-dithiadiazecine is unique due to its specific arrangement of sulfur atoms and the presence of tetramethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and stability are advantageous.
Propriétés
| 90905-94-5 | |
Formule moléculaire |
C10H18N2S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
6,6,10,10-tetramethyl-3,7-dihydro-1,2,5,8-dithiadiazecine |
InChI |
InChI=1S/C10H18N2S2/c1-9(2)7-11-8-10(3,4)14-13-6-5-12-9/h5,8H,6-7H2,1-4H3 |
Clé InChI |
UBYNAPRHBMEKRN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN=CC(SSCC=N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)




